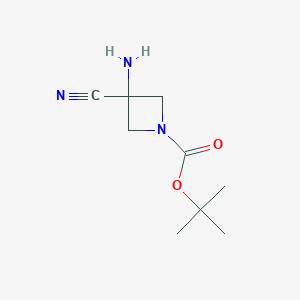
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride (3-DMPPAHCl) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 206.6 g/mol and a melting point of 209°C. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory processes.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, an important cofactor for the synthesis of purines and thymidylate. 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has also been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the biosynthesis of triacylglycerols. In addition, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, thromboxanes, and other prostanoids.
Mecanismo De Acción
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride acts as an inhibitor of DHFR, DGAT, and COX-2 by binding to the active sites of these enzymes, thus preventing substrate binding and subsequent catalysis. It has been shown to bind to the active sites of DHFR and DGAT with high affinity, while its binding to the active site of COX-2 is weaker.
Efectos Bioquímicos Y Fisiológicos
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has been shown to inhibit the activity of DHFR, DGAT, and COX-2, leading to decreased levels of tetrahydrofolate, triacylglycerols, and prostaglandins, respectively. Decreased levels of tetrahydrofolate can lead to impaired DNA synthesis, while decreased levels of triacylglycerols can lead to decreased levels of HDL cholesterol. Decreased levels of prostaglandins can lead to decreased inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and its solubility in water, ethanol, and methanol makes it easy to use in a variety of laboratory processes. However, it has several limitations. It is not very stable in the presence of light, heat, or air and must be stored in an airtight container in a cool, dark place. In addition, it is toxic in large doses and must be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride. It could be used to study the effects of DHFR, DGAT, and COX-2 inhibition on the development of cancer, cardiovascular disease, and other diseases. It could also be used to develop new drugs that target these enzymes. Additionally, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride could be used to study the effects of enzyme inhibition on the synthesis of other important molecules, such as amino acids, nucleotides, and fatty acids. Finally, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride could be used to develop new methods for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHLOVSNZNZVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride | |
CAS RN |
1609395-88-1 | |
| Record name | 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)






![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)



![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
